6α-Methyl Mometasone Furoate-d3 6α-Methyl Mometasone Furoate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205717
InChI:
SMILES:
Molecular Formula: C₂₈H₂₉D₃Cl₂O₆
Molecular Weight: 538.47

6α-Methyl Mometasone Furoate-d3

CAS No.:

Cat. No.: VC0205717

Molecular Formula: C₂₈H₂₉D₃Cl₂O₆

Molecular Weight: 538.47

* For research use only. Not for human or veterinary use.

6α-Methyl Mometasone Furoate-d3 -

Specification

Molecular Formula C₂₈H₂₉D₃Cl₂O₆
Molecular Weight 538.47

Introduction

Chemical Identity and Structure

6α-Methyl Mometasone Furoate-d3 is a trideuterio derivative of 6α-methyl mometasone furoate, where three hydrogen atoms in the furan ring have been replaced with deuterium atoms. The compound features the core corticosteroid structure with strategic modifications that enhance its utility as an analytical standard.

Nomenclature and Identification

The full IUPAC name of this compound is [(6S,8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-6,10,13,16-tetramethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate . This systematic name provides complete stereochemical information about the molecule's complex three-dimensional structure.

Physical and Chemical Properties

Key physicochemical properties of 6α-Methyl Mometasone Furoate-d3 are summarized in Table 1.

Table 1: Physicochemical Properties of 6α-Methyl Mometasone Furoate-d3

PropertyValueSource
Molecular FormulaC28D3H29Cl2O6
Molecular Weight538.475 g/mol
Accurate Mass537.176
Physical StateSolid (powder)
Storage Temperature2-8°C (recommended)Inferred from
SolubilitySoluble in DMSO, methanolInferred from

Structural Features

The compound contains several important structural elements:

  • A steroidal core structure with the cyclopenta[a]phenanthrene ring system

  • Three deuterium atoms specifically positioned at the 3, 4, and 5 positions of the furan ring

  • A 6α-methyl group, which distinguishes it from standard mometasone furoate

  • Two chlorine atoms: one at position 9 and another in the 2-chloroacetyl group

  • A hydroxyl group at position 11

  • Four methyl groups at positions 6, 10, 13, and 16

Synthesis and Manufacturing

The synthesis of 6α-Methyl Mometasone Furoate-d3 involves specialized procedures to incorporate both the 6α-methyl group and the deuterium labeling in the furan ring.

Manufacturing Challenges

The manufacturing of deuterated compounds presents unique challenges, including:

  • The need for specialized deuterium sources

  • Control of the deuteration position and extent

  • Minimization of hydrogen-deuterium exchange during synthesis and storage

  • Strict quality control to ensure isotopic purity

These challenges contribute to the relatively high cost of the compound, which is reflected in its market pricing .

Analytical Applications

6α-Methyl Mometasone Furoate-d3 serves crucial functions in pharmaceutical analysis, particularly in the context of mometasone furoate products.

Role as an Internal Standard

The primary application of 6α-Methyl Mometasone Furoate-d3 is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses of mometasone furoate in biological samples. The deuterium labeling creates a mass shift that allows for clear differentiation from the analyte while maintaining nearly identical chromatographic behavior .

A typical analytical workflow using this compound as an internal standard involves:

  • Addition of a known concentration of 6α-Methyl Mometasone Furoate-d3 to plasma samples

  • Sample preparation, typically using solid-phase extraction (SPE)

  • LC-MS/MS analysis using selected reaction monitoring (SRM)

  • Quantification based on the ratio of analyte to internal standard response

This approach has enabled the development of highly sensitive methods, with lower limits of quantification (LLOQ) reaching sub-picogram levels (0.5 pg/mL) in human plasma .

Quality Control in Pharmaceutical Manufacturing

The compound is also valuable for quality control in the production of mometasone furoate-containing pharmaceuticals, where it can be used to:

  • Identify and quantify process-related impurities

  • Validate analytical methods for release testing

  • Support stability studies of drug products

  • Ensure batch-to-batch consistency of manufacturing processes

These applications are essential for maintaining regulatory compliance and ensuring product safety and efficacy .

Comparison with Related Compounds

Understanding how 6α-Methyl Mometasone Furoate-d3 relates to other similar compounds provides valuable context for its applications and properties.

Relationship to Parent Compounds

Table 2 presents a comparison between 6α-Methyl Mometasone Furoate-d3 and related compounds:

Table 2: Comparison of 6α-Methyl Mometasone Furoate-d3 with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPrimary Use
6α-Methyl Mometasone Furoate-d3C28D3H29Cl2O6538.475Deuterated furan ring, 6α-methylAnalytical standard
Mometasone FuroateC27H30Cl2O6521.44No deuterium, no 6α-methylActive pharmaceutical ingredient
Mometasone Furoate-d3C27H27D3Cl2O6524.4Deuterated furan ring, no 6α-methylAnalytical standard
Mometasone EP Impurity J (6α-Methyl Mometasone Furoate)C28H32Cl2O6535.466α-methyl group, no deuteriumProcess impurity/Reference standard

The structural relationships between these compounds reflect their respective roles in pharmaceutical analysis and quality control .

Comparison with Other Deuterated Standards

The development of 6α-Methyl Mometasone Furoate-d3 follows similar principles to other deuterated standards in corticosteroid analysis, such as:

  • Fluticasone Furoate-d3

  • Fluticasone Propionate-d3

  • Fluticasone Propionate-d5

These compounds share the common feature of deuteration in non-exchangeable positions to ensure stability during sample preparation and analysis, making them reliable internal standards for quantitative bioanalytical methods .

Research Applications

The specialized nature of 6α-Methyl Mometasone Furoate-d3 makes it particularly valuable in several research contexts.

Bioanalytical Method Development

One of the most significant applications of 6α-Methyl Mometasone Furoate-d3 is in the development and validation of bioanalytical methods for mometasone furoate. This compound has enabled researchers to develop highly sensitive analytical methods capable of detecting mometasone at sub-picogram levels in human plasma .

A typical bioanalytical workflow utilizing this deuterated standard includes:

  • Pretreatment of plasma samples with methanol

  • Addition of 6α-Methyl Mometasone Furoate-d3 as internal standard

  • Solid-phase extraction using polymeric reversed-phase sorbents

  • UHPLC separation using specialized columns

  • MS/MS detection with selected reaction monitoring

These methods achieve excellent recovery rates (~85%) and exceptional sensitivity, with limits of quantification as low as 0.5 pg/mL .

Pharmacokinetic Studies

The high sensitivity enabled by 6α-Methyl Mometasone Furoate-d3 as an internal standard is particularly important for pharmacokinetic studies of mometasone furoate, which has very low bioavailability (<1%) and circulating concentrations (approximately 50 pg/mL following 100-400 μg inhaled doses) .

These pharmacokinetic studies are essential for:

  • Establishing the safety profile of mometasone furoate products

  • Determining appropriate dosing regimens

  • Comparing bioequivalence between different formulations

  • Understanding drug-drug interactions

Without the enhanced analytical capabilities provided by deuterated standards like 6α-Methyl Mometasone Furoate-d3, accurate quantification at these low concentrations would be challenging .

SupplierCatalog NumberQuantityApproximate Price (2025)Format
CymitQuimicaTR-M32126775 mg24,466.00 €Neat solid
LGC StandardsTRC-M321267-75MG75 mgSimilar rangeNeat solid

The relatively high price reflects the specialized nature of the compound, the complexity of its synthesis, and its niche applications in analytical chemistry .

Quality Specifications

Commercial 6α-Methyl Mometasone Furoate-d3 is typically supplied with comprehensive documentation regarding:

  • Chemical purity (typically >98%)

  • Isotopic purity (deuterium incorporation >99%)

  • Spectroscopic characterization data (NMR, MS)

  • Certificate of analysis

  • Safety data sheet

These specifications ensure the reliability of the compound when used as an analytical standard .

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